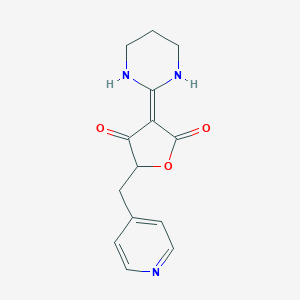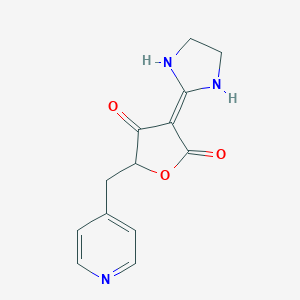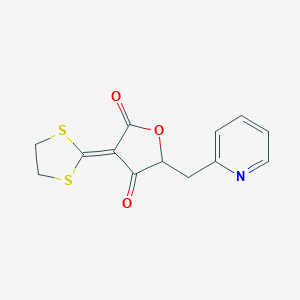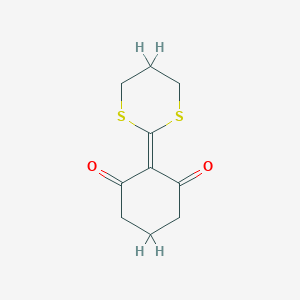
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-9,10-diphenyl-9,10-dihydro-9,10-anthracenediol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DDAD and has been studied for its potential as a fluorescent probe and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of DDAD as a fluorescent probe involves the binding of metal ions to the hydroxyl groups on the anthracene ring. This results in a change in the fluorescence properties of DDAD, allowing for the detection and quantification of the metal ions.
As a therapeutic agent, the mechanism of action of DDAD is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in breast cancer cells, suggesting that it may have potential as a cancer treatment.
Biochemical and Physiological Effects:
DDAD has been shown to have low toxicity and is not mutagenic or genotoxic. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DDAD as a fluorescent probe is its high sensitivity and selectivity towards metal ions. This makes it a valuable tool for the detection and quantification of these ions in biological samples.
However, one limitation of using DDAD is that it requires a relatively complex synthesis method, which may limit its widespread use. In addition, its fluorescent properties may be affected by changes in pH and temperature, which may limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for the study of DDAD. One area of research could focus on optimizing the synthesis method to achieve higher yields and purity of DDAD. Another area of research could focus on further understanding the mechanism of action of DDAD as a therapeutic agent, particularly in the context of breast cancer.
In addition, there is potential for the development of new fluorescent probes based on the structure of DDAD. These probes could be designed to have higher sensitivity and selectivity towards specific metal ions, or to have improved fluorescent properties in certain experimental conditions.
Overall, the study of DDAD has the potential to contribute to a better understanding of the role of metal ions in biological processes, as well as to the development of new fluorescent probes and therapeutic agents.
Méthodes De Synthèse
The synthesis of DDAD involves the reaction of 1,5-dichloroanthraquinone with phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced to form DDAD. This method has been optimized to achieve high yields and purity of DDAD.
Applications De Recherche Scientifique
DDAD has been extensively studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity towards various metal ions, including copper, iron, and zinc. This makes it a valuable tool for the detection and quantification of these metal ions in biological samples.
In addition to its fluorescent properties, DDAD has also been studied for its potential as a therapeutic agent. It has been shown to have anticancer properties, specifically against breast cancer cells. DDAD has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C26H18Cl2O2 |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
1,5-dichloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H18Cl2O2/c27-21-15-8-14-20-23(21)25(29,17-9-3-1-4-10-17)19-13-7-16-22(28)24(19)26(20,30)18-11-5-2-6-12-18/h1-16,29-30H |
Clé InChI |
OXZHORJEIJPDMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)

![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)









![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
